molecular formula C11H15ClN4 B2760630 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride CAS No. 1197865-33-0

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride

Cat. No.: B2760630
CAS No.: 1197865-33-0
M. Wt: 238.72
InChI Key: ZTZUWWMPFBUZTG-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a diazepane ring fused to a pyridine ring, with a nitrile group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride typically involves the reaction of 2-chloropyridine-3-carbonitrile with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)nicotinonitrile dihydrochloride
  • 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile

Uniqueness

2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile hydrochloride is unique due to its specific structural features, such as the combination of a diazepane ring and a pyridine ring with a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;/h1,3,5,13H,2,4,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZUWWMPFBUZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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